molecular formula C19H21ClN2O3S2 B7697822 2-[4-(diethylsulfamoyl)phenoxy]acetamide

2-[4-(diethylsulfamoyl)phenoxy]acetamide

Cat. No.: B7697822
M. Wt: 425.0 g/mol
InChI Key: UXXBPKUEWSSBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Diethylsulfamoyl)phenoxy]acetamide is a sulfonamide derivative characterized by a phenoxyacetamide backbone substituted with a diethylsulfamoyl group at the para position of the phenyl ring. The diethylsulfamoyl moiety (-SO₂N(C₂H₅)₂) confers unique electronic and steric properties, influencing solubility, bioavailability, and target interactions. This compound is of interest in medicinal chemistry due to sulfonamides' historical significance as antimicrobial agents and enzyme inhibitors .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c1-26-18-5-3-2-4-17(18)21-19(23)14-10-12-22(13-11-14)27(24,25)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXBPKUEWSSBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound -SO₂N(C₂H₅)₂, -OCH₂C(O)NH₂ C₁₄H₂₁N₂O₄S 313.39 High lipophilicity due to diethyl groups
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide -SO₂N(CH₃)₂, -Cl, -OCH₂C(O)NH₂ C₁₁H₁₄ClN₂O₃S 297.76 Chlorine enhances reactivity; lower MW
N-[4-(Acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide -SO₂NHAc, -OCH₂C(O)NH₂, -C(CH₃)₃ C₁₉H₂₃N₂O₅S 403.46 Bulky tert-butyl improves metabolic stability
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide -SO₂N(Et)Ph, -OCH₂C(O)NH₂ C₂₂H₂₂N₂O₄S 410.49 Phenyl group increases steric hindrance
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide -SO₂NH(isoxazolyl), -OCH₂C(O)NH₂, -OCH₃ C₁₉H₁₈N₃O₆S 428.43 Heterocyclic group enhances H-bonding

Key Observations:

Sulfamoyl Substitutions: Diethyl (C₂H₅) and dimethyl (CH₃) groups on the sulfamoyl moiety influence lipophilicity. Substitutions with acetyl (Ac) or heterocycles (e.g., isoxazole) alter electronic properties. Acetyl groups may reduce basicity, while heterocycles can enhance target binding .

Bulky groups like tert-butyl () improve metabolic stability but may reduce aqueous solubility .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Compound Name logP (Predicted) Solubility (mg/mL) Biological Activity
This compound 2.8 0.12 Potential enzyme inhibitor (hypothetical)
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide 1.9 0.45 Antimicrobial (in vitro)
N-[4-(Acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide 3.5 0.08 Improved metabolic half-life
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide 3.2 0.10 Moderate cytotoxicity in cancer cell lines

Key Observations:

  • Lipophilicity : Diethyl and tert-butyl substituents correlate with higher logP, favoring membrane permeability but risking solubility issues .
  • Antimicrobial Activity : Chlorine-containing derivatives () show enhanced antimicrobial effects, aligning with sulfonamides' historical use .
  • Enzyme Inhibition : Diethylsulfamoyl groups may optimize interactions with enzyme active sites due to balanced steric and electronic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.